1-(Cyclopropylmethyl)-1H-indazol-5-amine
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Overview
Description
1-(Cyclopropylmethyl)-1H-indazol-5-amine is an organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound features a cyclopropylmethyl group attached to the nitrogen atom of the indazole ring, and an amine group at the 5-position of the indazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-nitroindazole with cyclopropylmethylamine, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert nitro groups to amines using reducing agents such as hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products primarily include amines.
- Substitution products vary based on the nucleophile used .
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-indazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Indazole: The parent compound without the cyclopropylmethyl group.
Cyclopropylmethylamine: A compound with a cyclopropylmethyl group attached to an amine.
Uniqueness: 1-(Cyclopropylmethyl)-1H-indazol-5-amine is unique due to the presence of both the cyclopropylmethyl group and the indazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
928821-19-6 |
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Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)indazol-5-amine |
InChI |
InChI=1S/C11H13N3/c12-10-3-4-11-9(5-10)6-13-14(11)7-8-1-2-8/h3-6,8H,1-2,7,12H2 |
InChI Key |
PEKWOTFOXBISQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)N)C=N2 |
Origin of Product |
United States |
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